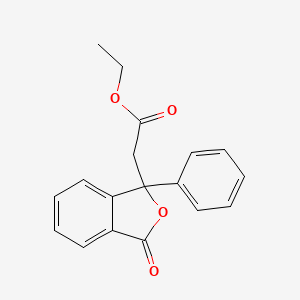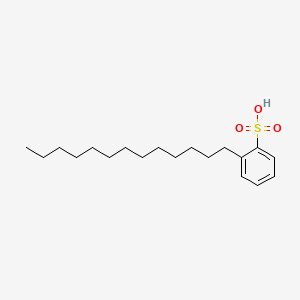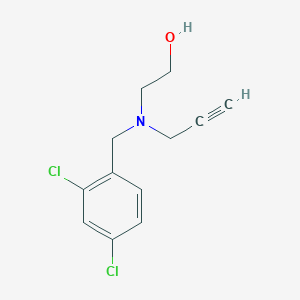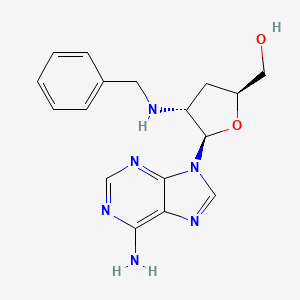
Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- is a synthetic nucleoside analog. It is structurally similar to adenosine but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose ring, which are replaced by a phenylmethylamino group. This modification imparts unique chemical and biological properties to the compound .
Vorbereitungsmethoden
The synthesis of Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- typically involves multiple steps:
Starting Material: The synthesis begins with adenosine as the starting material.
Protection of Functional Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups.
Introduction of the Phenylmethylamino Group: The protected adenosine undergoes a substitution reaction where the hydroxyl groups at the 2’ and 3’ positions are replaced by a phenylmethylamino group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is studied for its interactions with enzymes and receptors involved in nucleoside metabolism.
Medicine: Research explores its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. This is due to the absence of the 2’ and 3’ hydroxyl groups, which are essential for the formation of phosphodiester bonds. The compound targets enzymes involved in nucleoside metabolism, such as adenosine deaminase and nucleoside phosphorylase, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- can be compared with other nucleoside analogs:
Adenosine: Unlike adenosine, the compound lacks the 2’ and 3’ hydroxyl groups, which significantly alters its biological activity.
2’,3’-Dideoxyadenosine: This compound also lacks the 2’ and 3’ hydroxyl groups but does not have the phenylmethylamino group, making it less bulky and potentially less effective in certain applications.
2’,3’-Dideoxy-2’-((methyl)amino)adenosine: Similar to the compound but with a methyl group instead of a phenylmethyl group, leading to differences in steric and electronic properties.
These comparisons highlight the unique structural features and potential advantages of Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- in various applications.
Eigenschaften
CAS-Nummer |
134934-53-5 |
|---|---|
Molekularformel |
C17H20N6O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-(benzylamino)oxolan-2-yl]methanol |
InChI |
InChI=1S/C17H20N6O2/c18-15-14-16(21-9-20-15)23(10-22-14)17-13(6-12(8-24)25-17)19-7-11-4-2-1-3-5-11/h1-5,9-10,12-13,17,19,24H,6-8H2,(H2,18,20,21)/t12-,13+,17+/m0/s1 |
InChI-Schlüssel |
WREDAANYCRGDHQ-OGHNNQOOSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1NCC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO |
Kanonische SMILES |
C1C(OC(C1NCC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


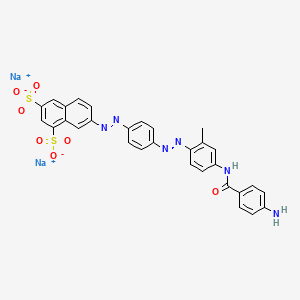
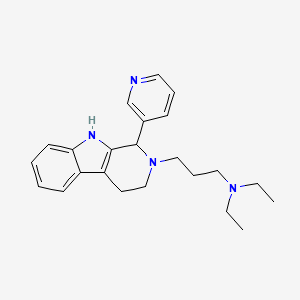
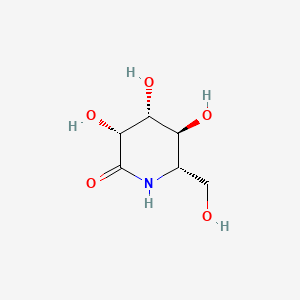
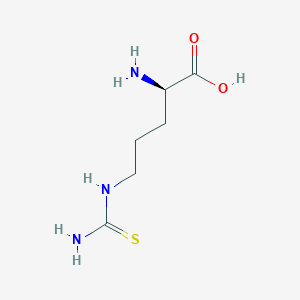
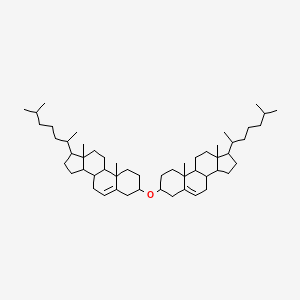




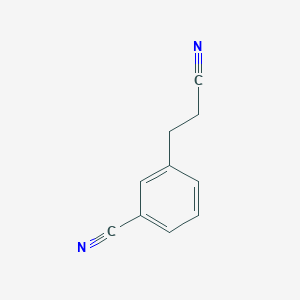
![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
